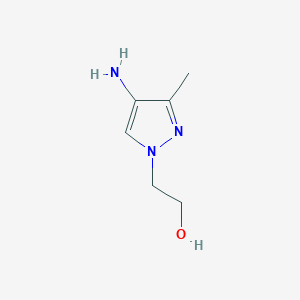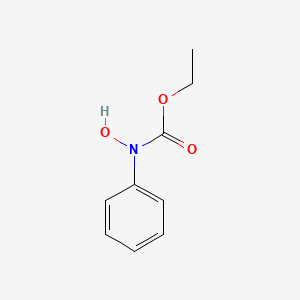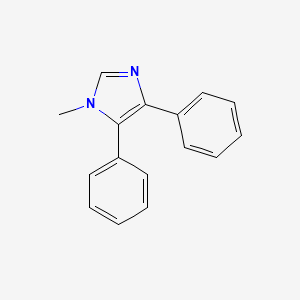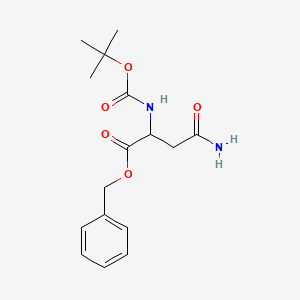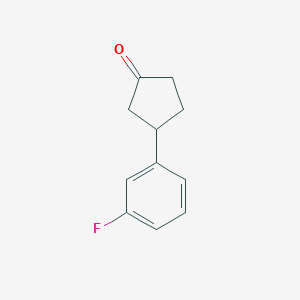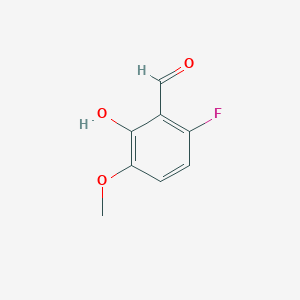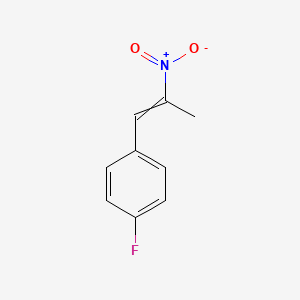
1-Fluoro-4-(2-nitroprop-1-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.1637 g/mol . It is also known by other names such as Benzene, 1-fluoro-4-(2-nitropropenyl)- and p-Fluoro-β-nitropropenylbenzene . This compound is characterized by the presence of a fluoro group and a nitropropenyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene typically involves the reaction of fluorobenzene with nitropropenyl derivatives under specific conditions. . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing catalysts and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
1-Fluoro-4-(2-nitroprop-1-enyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-(2-nitroprop-1-enyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving nitro and fluoro groups.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
1-Fluoro-4-(2-nitroprop-1-enyl)benzene can be compared with other similar compounds such as:
- 1-Fluoro-2-[(1E)-2-nitro-1-propenyl]benzene
- 1-Methyl-2-[(1E)-2-nitro-1-propenyl]benzene
- 1-Methyl-3-[(1E)-2-nitro-1-propenyl]benzene
These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can influence their chemical reactivity and applications. The presence of the fluoro group in this compound makes it unique in terms of its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C9H8FNO2 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1-fluoro-4-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 |
InChI Key |
VOAXWARMFBBINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7-dihydroimidazo[1,2-a]pyridin-8(5H)-one](/img/structure/B8773276.png)
![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]propan-2-amine](/img/structure/B8773283.png)
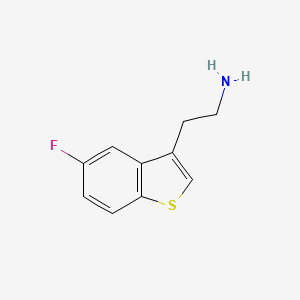
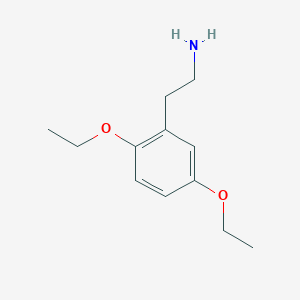
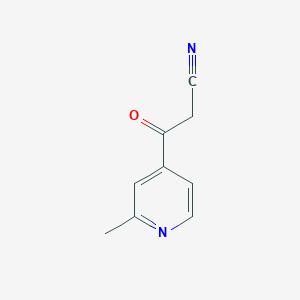
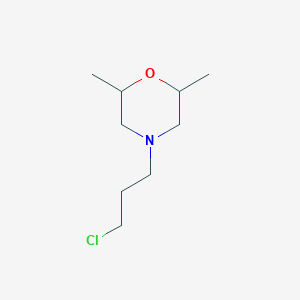
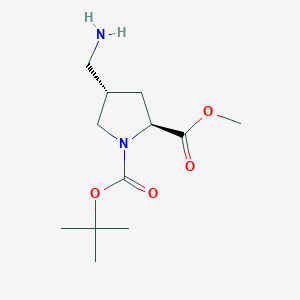
![tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B8773341.png)
